molecular formula C7H5F2NO2S B13710168 2,6-Difluoro-4-nitrothioanisole

2,6-Difluoro-4-nitrothioanisole

Katalognummer: B13710168
Molekulargewicht: 205.18 g/mol
InChI-Schlüssel: GWSBQXUBGJBRAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Difluoro-4-nitrothioanisole is an organic compound with the molecular formula C7H5F2NO2S It is a derivative of thioanisole, where the aromatic ring is substituted with two fluorine atoms at the 2 and 6 positions and a nitro group at the 4 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-nitrothioanisole typically involves the nitration of 2,6-difluorothioanisole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4 position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Difluoro-4-nitrothioanisole can undergo several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reactions.

Major Products

    Reduction: The major product of the reduction reaction is 2,6-difluoro-4-aminothioanisole.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Wissenschaftliche Forschungsanwendungen

2,6-Difluoro-4-nitrothioanisole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,6-Difluoro-4-nitrothioanisole depends on the specific application. In chemical reactions, the nitro group and fluorine atoms play a crucial role in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition in biological studies or as a precursor in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Difluoro-4-nitroanisole: Similar structure but with an oxygen atom instead of sulfur.

    2,6-Dimethyl-4-nitrothioanisole: Similar structure but with methyl groups instead of fluorine atoms.

Uniqueness

2,6-Difluoro-4-nitrothioanisole is unique due to the presence of both fluorine atoms and a nitro group on the aromatic ring, which imparts distinct electronic and steric properties. These features make it a valuable compound in various synthetic and research applications .

Eigenschaften

Molekularformel

C7H5F2NO2S

Molekulargewicht

205.18 g/mol

IUPAC-Name

1,3-difluoro-2-methylsulfanyl-5-nitrobenzene

InChI

InChI=1S/C7H5F2NO2S/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3

InChI-Schlüssel

GWSBQXUBGJBRAP-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(C=C(C=C1F)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.